molecular formula C21H18N4 B2801834 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine CAS No. 865658-64-6

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine

Cat. No.: B2801834
CAS No.: 865658-64-6
M. Wt: 326.403
InChI Key: XJYNNCURQSDYAQ-UHFFFAOYSA-N
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Description

The compound “4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine” is a complex organic molecule. It’s likely to be involved in various biological and chemical processes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compounds of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent .

Scientific Research Applications

Nonlinear Optical Properties

Pyrimidine derivatives, including structures similar to 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine, have been investigated for their potential applications in nonlinear optics (NLO). Research indicates that phenyl pyrimidine derivatives exhibit considerable NLO character, suggesting potential use in optoelectronic high-tech applications (Hussain et al., 2020).

Antimicrobial Activity

Some pyrimidine derivatives have demonstrated antimicrobial properties. Studies on various compounds incorporating the antipyrine moiety, which is structurally related to this compound, have shown these compounds to possess significant antimicrobial activities (Bondock et al., 2008).

Anti-Inflammatory and Anticancer Activity

Certain pyrimidine derivatives have been explored for their potential in treating inflammation and cancer. For example, a study on novel pyrrolo[2,3-d]pyrimidine derivatives showed significant in vivo anti-inflammatory activity (Mohamed et al., 2013). Additionally, some pyrazolone derivatives bearing biologically active moieties, related to the pyrimidine structure, were found to have anticancer activities against human breast cancer cell lines (Ghorab et al., 2014).

Heterocyclic Synthesis

Pyrimidine derivatives are also used in the synthesis of various heterocyclic compounds. Their utility in the synthesis of novel heterocycles, including pyrazole, pyridine, and other pyrimidine derivatives, demonstrates their versatility in chemical synthesis (Fadda et al., 2012).

Future Directions

The compound and its derivatives could have potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity . Further structural optimization could lead to improved production and quality control of related compounds .

Properties

IUPAC Name

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4/c1-15-3-4-16(2)25(15)19-7-5-17(6-8-19)20-11-14-23-21(24-20)18-9-12-22-13-10-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYNNCURQSDYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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